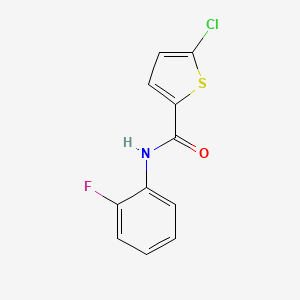

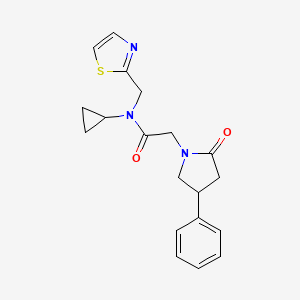

5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide involves various chemical reactions, including condensation and catalyzed solvent-free reactions. For instance, solvent-free synthesis and microwave irradiation have been used for synthesizing (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, indicating a method that might be applicable to the synthesis of closely related compounds (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal diffraction. For example, a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group P21/n with specific cell parameters, indicating the detailed molecular structure that can be expected for 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide derivatives typically include various substitutions and condensation reactions, offering insights into the compound's reactivity and potential for modifications. The synthesis of related compounds often involves nucleophilic displacement and intramolecular cyclization, showcasing the compound's chemical versatility (Androsov, 2008).

Applications De Recherche Scientifique

Fluorescent Probes for Detection of Chemical Agents

Research into thiophene derivatives has led to the development of novel fluorescent probes. For instance, a study by Huo et al. (2019) describes a highly selective and sensitive fluorescence "light-up" probe for the detection of nerve agent mimics, showcasing the potential of thiophene compounds in creating sensors for hazardous substances (Huo et al., 2019).

Corrosion Inhibition

Compounds similar to 5-chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide have been investigated for their corrosion inhibition properties. Fouda et al. (2020) explored the inhibition action of methoxy-substituted phenylthienyl benzamidines on carbon steel, demonstrating the utility of such compounds in protecting metals in aggressive environments (Fouda et al., 2020).

Pharmacological Aspects

The synthesis of various thiophene derivatives and their pharmacological evaluations have been a subject of interest. Ikram et al. (2015) reported on thiophene molecules studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting the potential of thiophene-based compounds in medicinal applications (Ikram et al., 2015).

Antipathogenic Activity

The synthesis and antipathogenic activities of new thiourea derivatives, including those with chloro- and fluoro-substituted phenyl groups, have been examined. Limban et al. (2011) highlighted the significant antimicrobial properties of these compounds, especially against strains known for biofilm growth, underlining the importance of such studies in developing new antimicrobial agents (Limban et al., 2011).

Propriétés

IUPAC Name |

5-chloro-N-(2-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIVWSMTOBJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)